tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate
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Overview
Description
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is known for its unique structure, which includes an oxetane ring, a tert-butyl group, and a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxetane ring or the carbamate group can be targeted by nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate involves its interaction with specific molecular targets. The oxetane ring and carbamate group are key functional groups that can interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular pathways .
Comparison with Similar Compounds
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate can be compared with similar compounds such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate: This compound has a hydroxymethyl group instead of an aminopropyl group.
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group instead of the oxetane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-(oxetan-3-ylamino)propyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(4)7-5-6-13-10-8-16-9-10/h10,13H,5-9H2,1-4H3 |
InChI Key |
MLMSJXHNPWHFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC1COC1 |
Origin of Product |
United States |
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